molecular formula C22H25N7O5 B1684558 Edatrexate CAS No. 80576-83-6

Edatrexate

Cat. No. B1684558
CAS RN: 80576-83-6
M. Wt: 467.5 g/mol
InChI Key: FSIRXIHZBIXHKT-MHTVFEQDSA-N
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Description

Edatrexate: is a synthetic antifolate compound, chemically known as 10-ethyl-10-deazaaminopterin. It is an analog of methotrexate, designed to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell replication. This compound has been studied for its potential in treating various cancers, including non-small-cell lung cancer, breast cancer, non-Hodgkin’s lymphoma, and head and neck cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edatrexate is synthesized through a multi-step chemical process. The synthesis typically involves the alkylation of 10-deazaaminopterin with ethyl iodide under basic conditions. This reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions: Edatrexate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Edatrexate has been extensively studied for its applications in various fields:

Mechanism of Action

Edatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of thymidylate, purines, and certain amino acids, ultimately disrupting DNA synthesis and cell replication. The molecular targets and pathways involved include the folate pathway and related metabolic processes .

properties

CAS RN

80576-83-6

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1

InChI Key

FSIRXIHZBIXHKT-MHTVFEQDSA-N

Isomeric SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10-EDAM
10-ethyl-10-deaza-aminopterin
10-ethyl-10-deazaaminopterin
edatrexate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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